

A Comparative Guide to CDKN1B-Related Genes Across Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **CDKN1B**

Cat. No.: **B1175087**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cyclin-dependent kinase inhibitor 1B (**CDKN1B**) gene and its orthologs in various species. By presenting comparative data on sequence conservation, function, and regulatory pathways, this document aims to facilitate research into the evolutionary and functional aspects of this critical cell cycle regulator and to inform the development of novel therapeutic strategies.

Structural Conservation of CDKN1B Orthologs

The **CDKN1B** protein, also known as p27Kip1, is a key regulator of the cell cycle, primarily by inhibiting cyclin-dependent kinase (CDK) complexes. Its function is highly conserved across a wide range of species, from vertebrates to invertebrates. To quantify this conservation, the protein sequences of **CDKN1B** orthologs from several key model organisms were aligned to the human sequence (UniProt: P46527). The resulting percentage identities are summarized in the table below.

Data Presentation: Quantitative Comparison of **CDKN1B** Orthologs

Species	Common Name	Gene Symbol	UniProt Accession	Protein Length (Amino Acids)	% Identity to Human CDKN1B
Homo sapiens	Human	CDKN1B	P46527	198	100%
Mus musculus	Mouse	Cdkn1b	P46414	197	95.4%
Rattus norvegicus	Rat	Cdkn1b	P47303	197	94.9%
Danio rerio	Zebrafish	cdkn1b	Q6PGE1	208	58.2%
Drosophila melanogaster	Fruit Fly	dacapo (dap)	P48008	215	25.1% (in conserved domain)
Caenorhabditis elegans	Nematode	cki-1	Q21511	203	23.7% (in conserved domain)

Functional Comparison of CDKN1B Orthologs

The primary function of **CDKN1B** and its orthologs is the negative regulation of the cell cycle. However, the specific developmental contexts and cellular processes in which they act can vary between species.

- Vertebrates (Homo sapiens, Mus musculus, Rattus norvegicus, Danio rerio): In vertebrates, **CDKN1B** is a crucial inhibitor of the G1 to S phase transition. It achieves this by binding to and inactivating cyclin E-CDK2 and cyclin D-CDK4 complexes. Knockout studies in mice have demonstrated that the absence of **Cdkn1b** leads to gigantism, multi-organ hyperplasia, and a predisposition to tumors, highlighting its role as a tumor suppressor.[\[1\]](#)
- Drosophila melanogaster (Dacapo): The fruit fly ortholog, **dacapo (dap)**, is essential for the timely exit from the cell cycle during embryogenesis.[\[2\]](#) Similar to its vertebrate counterparts, Dacapo inhibits Cyclin E/Cdk2 complexes.[\[3\]](#) Mutations in **dacapo** result in extra cell

divisions in the embryonic epidermis and nervous system, underscoring its role in coordinating cell proliferation with development.[2][4] Dacapo is also involved in maintaining the genomic stability of germline cells during premeiotic S phase.[3]

- *Caenorhabditis elegans* (cki-1): In the nematode worm, cki-1 (CDK inhibitor 1) functions to link developmental programs with cell cycle progression.[5] It is required for the G1 arrest of specific blast cells during larval development and in response to environmental cues such as starvation.[5] Loss of cki-1 function leads to extra cell divisions in various tissues, including the vulva and the somatic gonad, and can cause defects in cell fate specification.[6][7]

Conserved Regulatory Signaling Pathway: TGF- β and CDKN1B

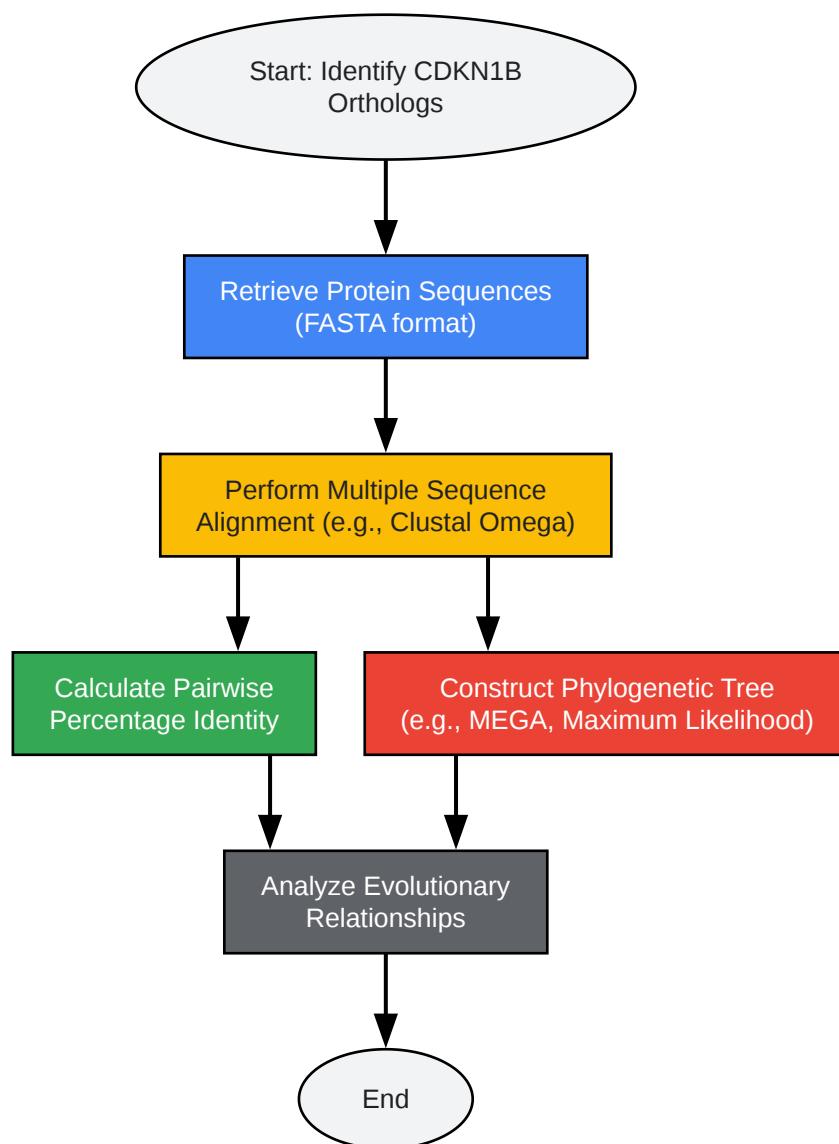
The Transforming Growth Factor-beta (TGF- β) signaling pathway is a key upstream regulator of **CDKN1B** expression and activity. This pathway plays a critical role in inhibiting cell proliferation, and its effects are often mediated through the upregulation of CDK inhibitors, including **CDKN1B**.

Mandatory Visualization: TGF- β Signaling Pathway Leading to Cell Cycle Arrest

[Click to download full resolution via product page](#)

Caption: The TGF- β signaling cascade leading to the upregulation of p27 (**CDKN1B**) and subsequent cell cycle arrest at the G1/S transition.

Experimental Protocols


Protein Sequence Alignment and Phylogenetic Analysis

Objective: To determine the evolutionary relationship and sequence conservation of **CDKN1B** orthologs.

Methodology:

- Sequence Retrieval: Obtain the full-length protein sequences of **CDKN1B** orthologs from the NCBI Gene (–INVALID-LINK–) or UniProt (–INVALID-LINK–) databases in FASTA format.
- Multiple Sequence Alignment: Perform a multiple sequence alignment using a tool such as Clustal Omega (–INVALID-LINK–) or MUSCLE. These programs align the sequences to maximize the number of matching residues.
- Phylogenetic Tree Construction: Use the aligned sequences to construct a phylogenetic tree. Software such as MEGA (Molecular Evolutionary Genetics Analysis) can be used to build the tree using methods like Maximum Likelihood or Neighbor-Joining with bootstrap analysis to assess the robustness of the tree topology.
- Percentage Identity Calculation: The percentage identity between pairs of sequences can be calculated from the multiple sequence alignment, often as an output of the alignment tool or calculated manually.

Mandatory Visualization: Experimental Workflow for Phylogenetic Analysis

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for the phylogenetic analysis of **CDKN1B** orthologs.

Cell Cycle Analysis by Flow Cytometry

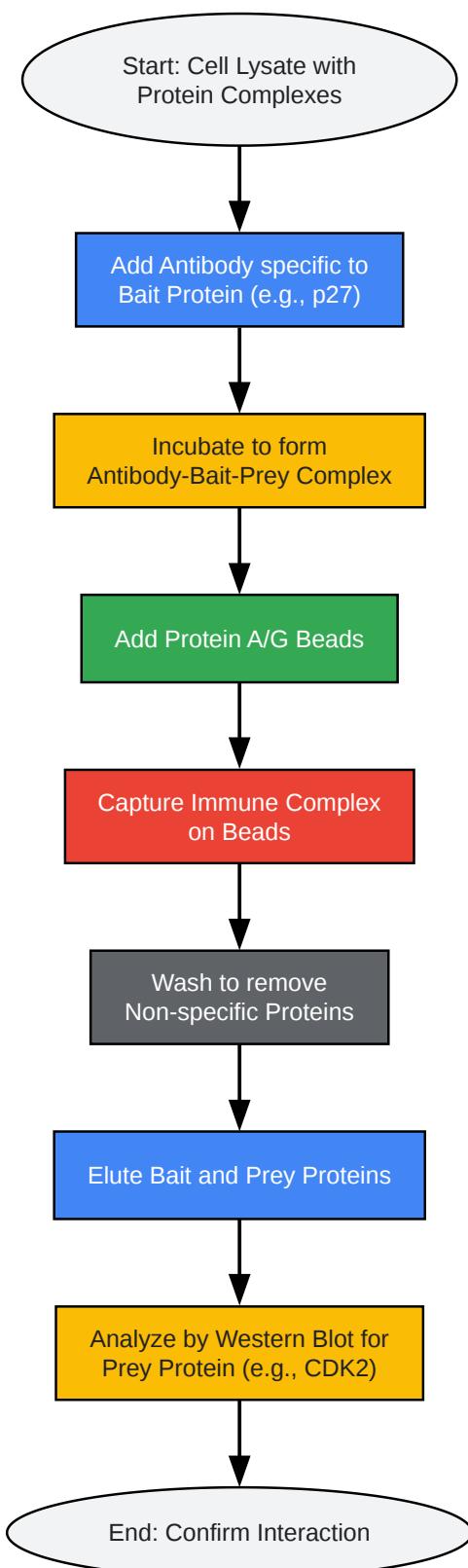
Objective: To assess the function of **CDKN1B** orthologs in regulating cell cycle progression.

Methodology:

- Cell Culture and Treatment: Culture cells of interest (e.g., cells with knockdown or overexpression of a **CDKN1B** ortholog).

- Harvest and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
- Staining: Rehydrate the cells in PBS and then stain with a solution containing a DNA-intercalating dye such as Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).
- Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
- Data Analysis: The resulting data is plotted as a histogram of cell count versus fluorescence intensity. This allows for the quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in the G1 phase would be indicative of **CDKN1B**-like activity.

Co-Immunoprecipitation (Co-IP)


Objective: To determine if a **CDKN1B** ortholog interacts with cyclin/CDK complexes.

Methodology:

- Cell Lysis: Lyse cells expressing the proteins of interest using a non-denaturing lysis buffer to preserve protein-protein interactions.
- Pre-clearing: Incubate the cell lysate with beads (e.g., Protein A/G agarose) to reduce non-specific binding in the subsequent steps.
- Immunoprecipitation: Add an antibody specific to the "bait" protein (e.g., the **CDKN1B** ortholog) to the pre-cleared lysate and incubate to allow the formation of antibody-antigen complexes.
- Capture of Immune Complexes: Add Protein A/G beads to the lysate to capture the antibody-antigen complexes.
- Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

- Elution: Elute the "bait" protein and its interacting partners ("prey") from the beads, typically by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a western blot using an antibody against the suspected interacting protein (e.g., a specific CDK). The presence of a band for the CDK will confirm the interaction.

Mandatory Visualization: Logical Flow of a Co-Immunoprecipitation Experiment

[Click to download full resolution via product page](#)

Caption: The logical steps involved in a co-immunoprecipitation experiment to validate protein-protein interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protein structure - CDKN1B - The Human Protein Atlas [proteinatlas.org]
- 2. A cyclin-dependent kinase inhibitor, Dacapo, is necessary for timely exit from the cell cycle during Drosophila embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Drosophila p27Dacapo expression during embryogenesis is controlled by a complex regulatory region independent of cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Developmental regulation of a cyclin-dependent kinase inhibitor controls postembryonic cell cycle progression in *Caenorhabditis elegans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cki-1 links cell division and cell fate acquisition in the *C. elegans* somatic gonad - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organ-specific cell division abnormalities caused by mutation in a general cell cycle regulator in *C. elegans* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to CDKN1B-Related Genes Across Species]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1175087#analysis-of-cdkn1b-related-genes-in-other-species>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com